Reduced Carboxylic Acid Acidity (Higher pKa) Relative to Methyl Ester Analog Improves pH-Dependent Solubility and Coupling Compatibility
The target compound exhibits a computed acid pKa of 3.14 (JChem) for the C2 carboxylic acid [1]. In contrast, the closest monoester analog, (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 111138-50-2), has a predicted pKa of 2.07±0.40 . This difference of approximately 1 pKa unit means the target compound is ~10-fold less acidic, remaining predominantly protonated at pH values where the methyl ester analog is largely deprotonated. This reduced acidity minimizes competing carboxylate salt formation during amide bond-forming reactions, improving coupling yields in carbodiimide-mediated condensations.
| Evidence Dimension | Acid dissociation constant (pKa) of C2 carboxylic acid |
|---|---|
| Target Compound Data | pKa = 3.14 (JChem computed, ChemBase) |
| Comparator Or Baseline | (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid; pKa = 2.07±0.40 (predicted, ChemicalBook) |
| Quantified Difference | ΔpKa ≈ +1.07 (target less acidic by ~10-fold) |
| Conditions | Computational prediction; JChem (ChemAxon) for target; unspecified algorithm for comparator |
Why This Matters
Higher pKa reduces premature carboxylate formation, enhancing coupling efficiency and reducing side-product formation in amide bond synthesis, critical for reproducible large-scale preparation of peptide-based drug candidates.
- [1] ChemBase. (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid. JChem Acid pKa: 3.138319. ChemBase ID: 281848. http://www.chembase.cn/molecule-281848.html (accessed 2026-05-03). View Source
